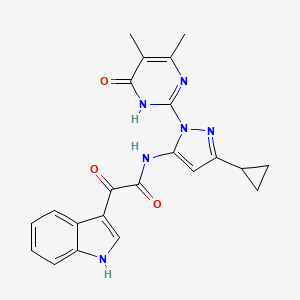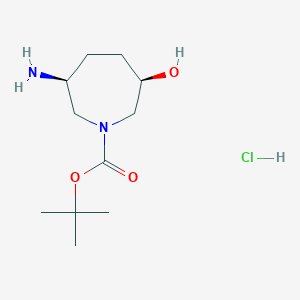
Tert-butyl (3S,6R)-3-amino-6-hydroxyazepane-1-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (3S,6R)-3-amino-6-hydroxyazepane-1-carboxylate;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in the synthesis of various drugs and has been found to exhibit promising results in scientific research. In
Wissenschaftliche Forschungsanwendungen
- Medicinal Chemistry and Drug Development EN300-6491345 has shown promise as a potential drug candidate due to its unique structure. Researchers are investigating its role in modulating specific biological pathways, such as enzyme inhibition or receptor binding. Its hydroxyazepane scaffold could be exploited for designing novel therapeutics targeting diseases like cancer, neurodegenerative disorders, or infectious diseases.
- Neuropharmacology and Neuroprotection The compound’s amino and hydroxy functional groups suggest potential interactions with neurotransmitter receptors. Scientists are exploring its neuroprotective effects, aiming to mitigate neuronal damage caused by oxidative stress, inflammation, or excitotoxicity. Understanding its mechanism of action could lead to innovative treatments for neurodegenerative conditions.
- The chiral nature of EN300-6491345 (3S,6R configuration) makes it an attractive candidate for asymmetric catalysis. Researchers are investigating its use as a catalyst in organic transformations, such as enantioselective reactions. Leveraging its piperidine ring, they aim to develop efficient and sustainable synthetic methodologies .
- The tert-butyl group in EN300-6491345 provides steric hindrance, influencing its reactivity. Scientists are exploring its incorporation into polymer chains to enhance material properties. Potential applications include designing novel polymers with improved mechanical strength, thermal stability, or biocompatibility .
- Bioconjugation and Imaging Agents Researchers are functionalizing EN300-6491345 with various tags (fluorescent dyes, radionuclides, or biotin) for bioconjugation. These modified derivatives can serve as imaging agents in molecular biology, allowing visualization of specific cellular targets or disease markers. Their hydroxyazepane core provides a versatile platform for such applications.
- Agrochemicals and Crop Protection The piperidine moiety in EN300-6491345 may have pesticidal properties. Scientists are exploring its potential as an agrochemical to protect crops from pests, fungi, or pathogens. By optimizing its structure, they aim to develop environmentally friendly alternatives to conventional pesticides.
Catalysis and Asymmetric Synthesis
Materials Science and Polymer Chemistry
These applications highlight the versatility and potential impact of EN300-6491345 in diverse scientific domains. Further research and collaboration will uncover additional uses and refine its role in advancing science and technology. 🌟
Eigenschaften
IUPAC Name |
tert-butyl (3S,6R)-3-amino-6-hydroxyazepane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(15)13-6-8(12)4-5-9(14)7-13;/h8-9,14H,4-7,12H2,1-3H3;1H/t8-,9+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQXJHHHOJHGCO-OULXEKPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC(C1)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CC[C@H](C1)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3S,6R)-3-amino-6-hydroxyazepane-1-carboxylate;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-[[2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2692853.png)
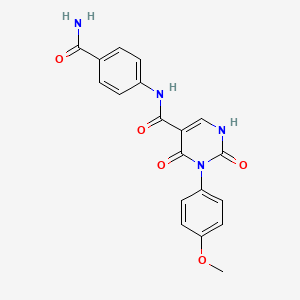
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2692858.png)
![5-Chloro-6-[4-(2-methoxypyridin-4-yl)-3-oxopiperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2692859.png)
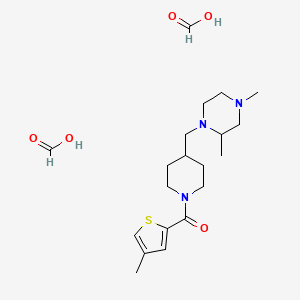

![(5-Chlorothiophen-2-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2692864.png)
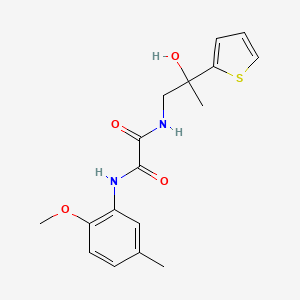
![5-Methyl-5H-pyrimido[5,4-c]thieno[2,3-e][1,2]-thiazin-2-amine 6,6-dioxide](/img/structure/B2692866.png)
